N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine
Description
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 4-chloro-3-methylphenyl group attached via a methylene bridge to the cyclobutane ring. These analogs, such as those with morpholine, halogenated aryl, or heterocyclic substituents, are synthesized for applications in antiviral, receptor ligand, or immunomodulatory research .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
InChI |
InChI=1S/C12H16ClN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI Key |
UVTSHNRVYURBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine and its analogs:
Key Observations :
Key Observations :
- Yield Variability : Higher yields (89–94%) are achieved for morpholine-containing analogs (e.g., 10d) compared to benzodioxole derivatives (33–38%), suggesting steric or electronic factors influence reaction efficiency .
- Analytical Consistency : HRMS and NMR data confirm structural integrity across analogs, with deviations <0.01% in mass accuracy .
Biological Activity
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{14}ClN, with a molecular weight of approximately 221.7 g/mol. The structure consists of a cyclobutane ring attached to a phenyl group substituted with a chlorine atom and a methyl group, which contributes to its reactivity and interaction with biological systems.
This compound exhibits potential biological activities through various mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission and inflammatory pathways. The presence of halogen substituents (chlorine) enhances binding affinity towards biological targets, potentially increasing its efficacy as a pharmacological agent .
- Enzyme Inhibition : The compound may interact with enzymes critical for metabolic pathways, influencing cellular processes such as signal transduction and metabolic regulation. This interaction could lead to therapeutic effects in conditions where these pathways are dysregulated.
In Vitro Studies
In vitro assays have demonstrated that this compound shows significant activity against various cell lines. For example, studies have indicated that it can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties. The IC50 values for these activities are still under investigation but preliminary data indicate promising results.
Case Studies
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(3-Chloro-2-fluorophenyl)cyclobutanamine | 79005003 | Similar structure but different fluorine position; potential for varied biological activity. |
| N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine | 1700498-48-1 | Contains a methyl group instead of fluorine; affects reactivity and binding properties. |
| 1-(3-Chloro-4-fluorophenyl)-cyclopropanamine | 920501-73-1 | Features a cyclopropane ring; impacts stability and reactivity differently compared to cyclobutane derivatives. |
This comparative analysis illustrates how slight modifications in the chemical structure can significantly influence the biological activity and pharmacological profile of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
